

Application Notes and Protocols for HPO-based Gene Prioritization

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Human Phenotype Ontology (HPO)-based gene prioritization tools and methods. They are designed to guide researchers, scientists, and drug development professionals in leveraging these powerful computational approaches for identifying disease-causing genes. The following sections include summaries of quantitative data, detailed experimental protocols for key tools, and visualizations of workflows and logical relationships.

Introduction to HPO-based Gene Prioritization

The Human Phenotype Ontology (HPO) is a standardized vocabulary of phenotypic abnormalities associated with human diseases.^{[1][2]} HPO-based gene prioritization tools utilize this structured vocabulary to rank candidate genes based on their relevance to a patient's clinical phenotype.^[3] These tools are instrumental in analyzing data from next-generation sequencing (NGS), such as whole-exome sequencing (WES) and whole-genome sequencing (WGS), where a large number of genetic variants are identified.^{[4][5]} By integrating phenotypic information, these methods significantly narrow down the list of candidate genes, accelerating the identification of disease-causing mutations.

The tools can be broadly categorized into two main types:

- HPO-only methods: These tools prioritize genes based solely on the patient's HPO terms.

- HPO + VCF methods: These tools combine the patient's HPO terms with their genetic variant data from a Variant Call Format (VCF) file for a more comprehensive analysis.

Comparative Performance of Gene Prioritization Tools

The performance of various HPO-based gene prioritization tools has been evaluated in several benchmarking studies. The following table summarizes the performance of some of the most recognized tools in terms of their ability to rank the known causal gene within the top 1, top 5, and top 10 of their output lists. The data is aggregated from studies using datasets such as the Deciphering Developmental Disorders (DDD) project.

Tool	Input	Top 1 (%)	Top 5 (%)	Top 10 (%)	Reference
LIRICAL	HPO + VCF	56	65	-	
AMELIE	HPO + VCF	66	-	90	
Exomiser	HPO + VCF	38	-	-	
Phen2Gene	HPO-only	-	-	-	
PhenIX	HPO + VCF	-	-	-	
Xrare	HPO + VCF	-	-	-	

Note: The performance metrics can vary depending on the dataset and the specific version of the tool used. The table presents a general overview based on available literature.

Experimental Protocols

This section provides detailed protocols for using three prominent HPO-based gene prioritization tools: Phen2Gene (an HPO-only tool), and Exomiser and LIRICAL (both HPO + VCF tools).

Protocol 1: Gene Prioritization using Phen2Gene (Command-Line)

Phen2Gene is a rapid, HPO-only gene prioritization tool.

1. Installation:

- Phen2Gene can be installed using Docker or Conda.
- Using Conda (recommended):

2. Input File Preparation:

- Create a text file containing the patient's HPO terms, with one HPO ID per line (e.g., hpo_terms.txt).

3. Running Phen2Gene:

- Execute the following command, replacing hpo_terms.txt with the path to your input file and prioritized_genes.tsv with your desired output file name.
- Optional arguments:
 - -l : Provide a list of candidate genes to restrict the prioritization.
 - -w : Specify the weighting model for HPO terms (sk for skewness is the default and recommended).

4. Interpreting the Output:

- The output file (prioritized_genes.tsv) will be a tab-separated file with the following columns:
 - Rank: The rank of the prioritized gene.
 - Gene: The official gene symbol.
 - Score: A score indicating the strength of the association between the gene and the provided HPO terms.
 - Status: Indicates if the gene is a "SeedGene" (directly associated with the HPO terms) or "Predicted".

Protocol 2: Gene and Variant Prioritization using Exomiser (Command-Line)

Exomiser is a comprehensive tool that integrates variant data with phenotype information.

1. Installation and Setup:

- Download the latest Exomiser release from the official website or GitHub.
- Download the required data files (e.g., hg19 or hg38) from the Exomiser FTP site. This includes data for variant frequencies, pathogenicity predictions, and phenotype associations.
- Set up your environment by creating an application.yml file to specify paths to the downloaded data.

2. Input File Preparation:

- VCF file (variants.vcf): A standard VCF file containing the patient's genetic variants.
- PED file (pedigree.ped): A pedigree file describing the family structure, especially for family-based analysis.
- HPO terms: A list of HPO terms for the patient. This can be provided directly in the command line or in a file.

3. Running Exomiser:

- Exomiser is run using a Java command. The following is an example command for a single patient analysis:

4. Interpreting the Output:

- Exomiser produces results in various formats, including HTML, VCF, and JSON.
- The primary output is a ranked list of genes and variants.
- Each gene and variant is assigned a combined score that integrates the variant's predicted pathogenicity, its frequency in populations, and the phenotypic match between the patient's

HPO terms and the known phenotypes associated with the gene.

Protocol 3: Likelihood-based Prioritization using LIRICAL (Command-Line)

LIRICAL (Likelihood Ratio Interpretation of Clinical Abnormalities) provides a statistical framework for phenotype-driven diagnostics.

1. Installation and Setup:

- Download the latest LIRICAL release from the [GitHub releases page](#).
- LIRICAL requires the Exomiser data files to be downloaded and accessible.

2. Input File Preparation:

- Phenopacket file (patient.json): LIRICAL uses the GA4GH Phenopacket format as input. This is a JSON file that can contain the patient's HPO terms, and optionally, a path to their VCF file.
- VCF file (variants.vcf): If performing a combined phenotype and genotype analysis, a VCF file is required.

3. Running LIRICAL:

- LIRICAL is a command-line Java tool.
- Phenotype-only analysis:
- Combined phenotype and genotype analysis:

(The path to the VCF file is specified within the Phenopacket file).

4. Interpreting the Output:

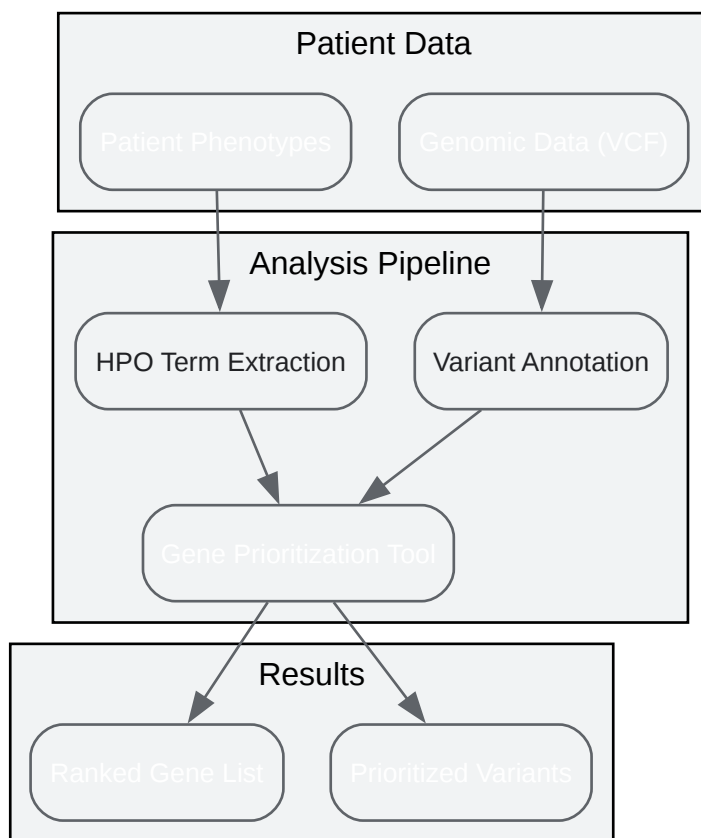
- LIRICAL generates an HTML report and a TSV file.

- The output provides a ranked list of diseases and associated genes with a post-test probability, which is a quantitative measure of the likelihood of a diagnosis.
- The report also details the contribution of each HPO term to the overall likelihood ratio for each potential diagnosis.

Visualizations

General Workflow for HPO-based Gene Prioritization

The following diagram illustrates the general workflow for HPO-based gene prioritization, from patient phenotyping to the final ranked list of candidate genes.

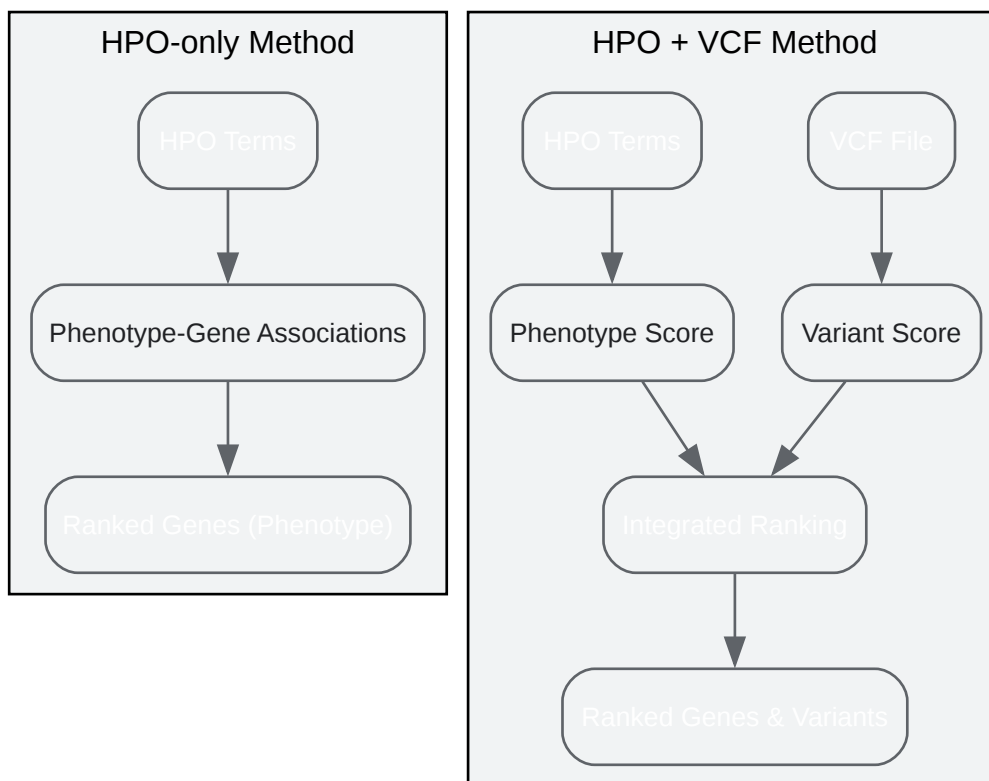


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Caption: General workflow of HPO-based gene prioritization.

HPO-only vs. HPO + VCF Methods

This diagram illustrates the conceptual difference between HPO-only and HPO + VCF gene prioritization methods.

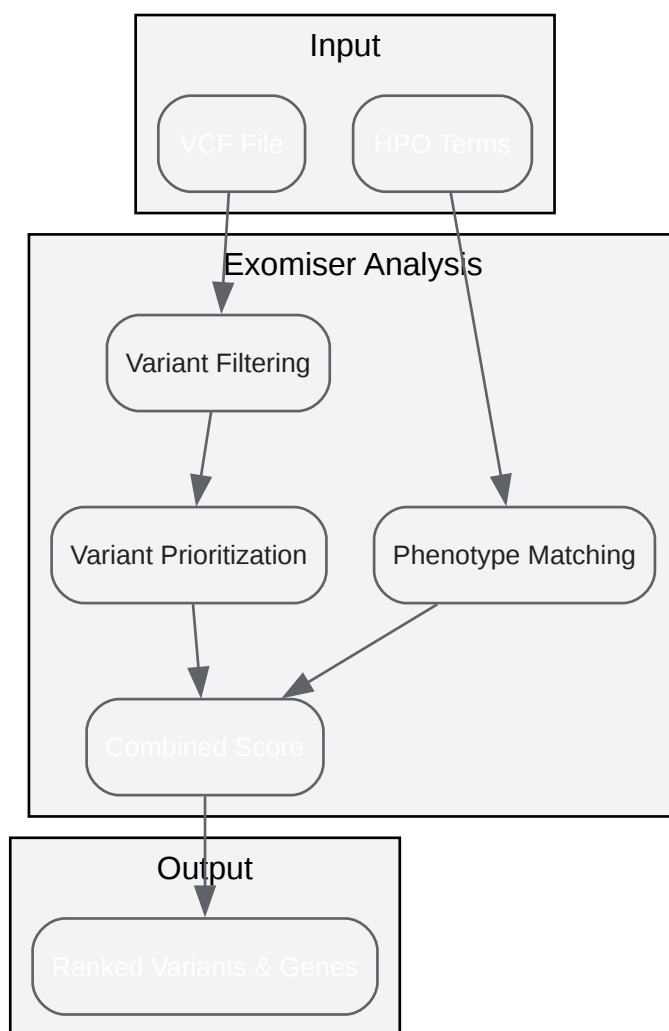


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Caption: Comparison of HPO-only and HPO + VCF methods.

Exomiser Workflow

A more detailed look at the workflow of the Exomiser tool.



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Caption: Simplified workflow of the Exomiser tool.

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